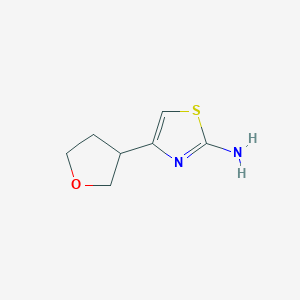

4-(Oxolan-3-yl)-1,3-thiazol-2-amine

Description

Significance of the 1,3-Thiazole Scaffold in Contemporary Heterocyclic Chemistry Research

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing one sulfur and one nitrogen atom. This structural unit is a cornerstone in medicinal chemistry and drug discovery, demonstrating a broad spectrum of biological activities. nih.govnih.gov Its prevalence in numerous natural products, such as thiamine (B1217682) (Vitamin B1) and penicillin, underscores its fundamental role in biological processes. nih.gov

In contemporary research, the thiazole (B1198619) scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide array of synthetic thiazole derivatives with diverse pharmacological applications, including:

Antimicrobial and Antifungal Agents: Thiazole derivatives have been extensively investigated for their efficacy against various bacterial and fungal pathogens. nih.govresearchgate.net Some have shown potent activity against multidrug-resistant strains. researchgate.net

Anticancer Agents: The thiazole nucleus is a key component in several anticancer drugs and research candidates. frontiersin.orgnih.gov These compounds often exert their effects by inhibiting crucial cellular targets like kinases and tubulin. frontiersin.orgnih.gov

Anti-inflammatory and Analgesic Properties: Certain thiazole derivatives exhibit significant anti-inflammatory and pain-relieving effects, often by targeting enzymes like cyclooxygenases (COX). nih.govfrontiersin.org

Antiviral and Anticonvulsant Activities: The structural diversity of thiazoles has also led to their exploration as potential treatments for viral infections and neurological disorders. nih.gov

Enzyme Inhibition: Thiazole-based compounds have been designed to inhibit a variety of enzymes, including DNA gyrase and ubiquitin-specific proteases (USPs), which are implicated in various diseases. nih.govnih.gov

The continued interest in the 1,3-thiazole scaffold stems from its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. smolecule.com

The Oxolane Moiety as a Structural Feature in Research Compounds

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated heterocycle containing an oxygen atom. While commonly used as a solvent in organic synthesis, its incorporation as a structural moiety in research compounds is a strategic design element in medicinal chemistry.

The inclusion of an oxolane ring can influence a molecule's physicochemical properties in several beneficial ways:

Improved Solubility and Pharmacokinetics: The polar oxygen atom in the oxolane ring can enhance aqueous solubility and modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Stereoelectronic Effects: The defined three-dimensional structure of the oxolane ring can introduce specific steric and electronic features that influence a molecule's conformation and its interaction with biological targets. smolecule.comnih.gov

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological macromolecules.

The oxolane moiety is found in various biologically active natural products and synthetic compounds, contributing to their therapeutic effects. nih.govontosight.ai

Academic Rationale for the Investigation of 4-(Oxolan-3-yl)-1,3-thiazol-2-amine

The synthesis and investigation of this compound are driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. acs.org The rationale for studying this specific compound is based on the synergistic potential of its constituent thiazole and oxolane moieties.

The 2-aminothiazole (B372263) core is a well-established pharmacophore with a wide range of biological activities. dovepress.com By introducing an oxolane substituent at the 4-position of the thiazole ring, researchers aim to:

Explore Novel Chemical Space: The combination of these two scaffolds creates a unique molecular architecture that may interact with biological targets in novel ways.

Enhance Biological Activity: The specific stereochemistry and electronic properties of the oxolane ring could lead to improved binding affinity and efficacy at various biological targets.

Investigate Structure-Activity Relationships (SAR): Studying this compound and its analogues allows for a systematic exploration of how the oxolane substituent affects the biological profile of the 2-aminothiazole core.

At present, this compound is commercially available as a building block for chemical synthesis, indicating its utility in the construction of more complex molecules for research purposes. sigmaaldrich.comsigmaaldrich.com

Overview of Principal Academic Research Trajectories for Novel Thiazole Derivatives

The development of novel thiazole derivatives is a highly active area of academic and industrial research. Several key research trajectories are currently being pursued:

Multi-target Drug Design: Researchers are increasingly designing thiazole derivatives that can modulate multiple biological targets simultaneously. frontiersin.org This approach is particularly relevant for complex diseases like cancer, where targeting a single pathway is often insufficient. frontiersin.org

Development of Antimicrobials against Resistant Pathogens: A significant focus is on the synthesis of new thiazole-based antibiotics and antifungals that can overcome existing mechanisms of drug resistance. researchgate.net

Targeting Protein-Protein Interactions: Novel thiazole compounds are being developed to disrupt protein-protein interactions that are critical for disease progression.

Green Chemistry Approaches to Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of thiazole derivatives.

Computational and In Silico Studies: Molecular modeling and docking studies are increasingly being used to predict the biological activity of novel thiazole compounds and to guide their rational design. nih.govnih.gov

The overarching goal of these research efforts is to leverage the versatility of the thiazole scaffold to develop new therapeutic agents with improved efficacy, selectivity, and safety profiles. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLXUYYPACSTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry of 4 Oxolan 3 Yl 1,3 Thiazol 2 Amine and Its Derivatives

Established Synthetic Methodologies for the 1,3-Thiazol-2-amine Core

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous robust synthetic methods for its creation. benthamdirect.comtandfonline.com

The most traditional and widely utilized method for synthesizing thiazoles is the Hantzsch synthesis, first reported in 1887. scispace.com The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). nih.govbepls.com For the synthesis of 2-aminothiazoles, thiourea is the standard reagent, reacting with an appropriate α-haloketone. nih.gov

While effective, the classical Hantzsch synthesis often requires the use of lachrymatory and toxic α-haloketones and can involve long reaction times. benthamdirect.comscispace.com To address these drawbacks, numerous contemporary adaptations have been developed, focusing on greener conditions, improved efficiency, and operational simplicity.

In Situ Halogenation: One significant improvement involves the in-situ generation of the α-haloketone from a ketone using a halogen source like iodine or N-halosuccinimide. researchgate.netacs.org A Cu(II)-iodine catalyzed one-pot method allows for the Hantzsch condensation of methyl aryl ketones and thiourea, avoiding the direct handling of noxious α-iodoketones. benthamdirect.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. figshare.comnih.gov

Solvent-Free and Catalyst-Free Conditions: Green chemistry principles have driven the development of solvent-free Hantzsch reactions. For instance, the simple condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds without a catalyst by heating the mixture to its melting point. organic-chemistry.orgorganic-chemistry.org

Novel Catalytic Systems: Various catalysts have been employed to enhance the reaction, including silica-supported tungstosilisic acid and iron(III) chloride, which can promote the reaction under milder conditions. tandfonline.combepls.com

| Method | Key Features | Reactants Example | Conditions | Yield | Reference |

| Classic Hantzsch | Traditional method | 2-Bromoacetylpyridine, N-substituted thiourea | EtOH, reflux | Moderate | nih.gov |

| Cu(II)-Iodine Catalyzed | In-situ α-iodoketone generation, avoids lachrymatory reagents | Methyl aryl ketones, thiourea, I₂, Cu(II) salt | PEG-400 | Moderate to Good | benthamdirect.com |

| Solvent-Free | Eco-friendly, rapid reaction | 2-Bromoacetophenones, thiourea | Heat to melting | 42-93% | organic-chemistry.org |

| Microwave-Assisted | Reduced reaction time | 2-Chloro-ethanones, thioureas | Microwave irradiation | Good to Excellent | nih.gov |

Beyond the Hantzsch synthesis, other cyclization strategies have been established for forming the thiazole (B1198619) ring.

From N-Substituted α-Amino Acids: A metal-free, one-pot procedure allows for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgacs.org In this method, thionyl chloride serves multiple roles as an activating reagent and the source of the sulfur atom for the thiazole ring. acs.orgacs.org

From Vinyl Azides: Palladium(II) acetate (B1210297) can catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to selectively produce 4-substituted 2-aminothiazoles under mild conditions. organic-chemistry.org

Cook-Heilborn and Robinson-Gabriel Syntheses: These are older, yet still relevant, methods for thiazole formation. bepls.com The Robinson-Gabriel synthesis, for example, involves the cyclization and dehydration of α-acylamino ketones. figshare.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like thiazoles. tandfonline.com

Several MCRs have been developed for 2-aminothiazole derivatives. A notable example is an iron(III) chloride-catalyzed one-pot reaction involving a secondary amine, carbon disulfide, and an ortho-bromo amine to generate fused-ring 2-aminothiazoles. tandfonline.com Another approach involves a temperature-controlled, one-pot cascade reaction of tertiary enaminones, potassium thiocyanate (KSCN), and anilines to yield polysubstituted 2-aminothiazoles. acs.org These methods align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. tandfonline.comsciforum.net

| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |

| Fe(III) Catalyzed | Secondary amine, CS₂, ortho-bromo amine | FeCl₃, DMSO, 110 °C | Fused-ring 2-aminothiazoles | tandfonline.com |

| Thiazolopyrimidine Synthesis | 2-Aminothiazole, aromatic aldehyde, ethyl acetoacetate | Sulfamic acid, EtOH, reflux | Thiazolopyrimidines | nih.gov |

| Cascade Reaction | Tertiary enaminone, KSCN, aniline | Temperature control | Polysubstituted 2-aminothiazoles | acs.org |

Strategies for the Introduction of the Oxolan-3-yl Moiety

The second critical aspect of synthesizing 4-(Oxolan-3-yl)-1,3-thiazol-2-amine is the introduction of the saturated five-membered oxolane (tetrahydrofuran) ring at the C4 position of the thiazole. This can be achieved either by using a pre-functionalized oxolane building block in the cyclization reaction or by coupling the moiety to a pre-formed thiazole ring.

The most direct route to the target molecule via a Hantzsch synthesis would require an α-haloketone bearing the oxolan-3-yl group, such as 1-bromo-3-(oxolan-3-yl)propan-2-one. The synthesis of such precursors is a key step. Oxolane derivatives can be synthesized from various starting materials. For example, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol can be prepared from the commercially available 2-deoxy-D-ribose through reduction followed by acid-catalyzed dehydration and cyclization. mdpi.com Other general methods include the cyclization of suitable diol precursors under acidic conditions. Once a functionalized oxolane, like oxolan-3-ylmethanol, is obtained, it can be oxidized to the corresponding aldehyde and subsequently converted into the required α-haloketone through standard organic transformations.

The term "coupling" in this context primarily refers to the key bond-forming cyclization that establishes the link between the oxolane and thiazole components.

Integration via Hantzsch Cyclization: In the Hantzsch synthesis of this compound, the reaction between an oxolane-containing α-haloketone and thiourea directly and regioselectively forms the C4-substituted product. The nucleophilic nitrogen of thiourea initially attacks the carbonyl carbon, and the second nitrogen subsequently attacks the carbon bearing the halogen, ensuring the oxolane group is positioned at C4 of the resulting 2-aminothiazole ring.

Post-Synthesis Cross-Coupling (Theoretical): As an alternative, modern cross-coupling reactions could theoretically be employed. For instance, a 4-halo-1,3-thiazol-2-amine could be coupled with an organometallic oxolane reagent, such as an oxolan-3-ylboronic acid (in a Suzuki reaction) or an oxolan-3-ylzinc halide (in a Negishi reaction). Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been used in the synthesis of complex heterocyclic systems. researchgate.net This approach offers modularity but would likely involve more steps compared to a direct Hantzsch approach.

Stereochemical Control in Oxolane Ring Formation within the Thiazole Scaffold

The synthesis of this compound presents a notable stereochemical challenge due to the chiral center at the C3 position of the oxolane (tetrahydrofuran) ring. Achieving control over the stereochemistry at this position is critical for producing enantiomerically pure compounds, which is often a prerequisite for specific biological applications.

General strategies for enantioselective synthesis of chiral building blocks are well-established and can be applied to the formation of the oxolane moiety. acs.orgsci-hub.se The synthesis of chiral tetrahydrofuran (B95107) rings can be approached starting from chiral precursors like pantolactones. sci-hub.se For instance, methods have been developed to synthesize chiral 3-hydroxy-tetrahydrofurans, which can then be incorporated into the thiazole scaffold.

While literature directly detailing the stereocontrolled synthesis of this compound is sparse, analogous synthetic strategies provide insight. For example, in the synthesis of related heterocyclic systems, stereochemistry can be controlled by the method used to form or modify a ring system. One such instance involves the opening of a dioxolane ring under different acidic conditions, which allowed for the selective formation of either α or β anomers of a muramic acid derivative. researchgate.net This principle of using specific reagents and conditions to direct the stereochemical outcome is fundamental.

In the context of the target molecule, a synthetic approach could involve the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring. This would require a chiral α-haloketone containing the pre-formed oxolane ring with the desired stereochemistry. The synthesis of such a chiral ketone, for example, 1-bromo-3-(tetrahydrofuran-3-yl)propan-2-one, would be a key step where stereocontrol is exerted. Asymmetric hydrogenation is another powerful technique for establishing chirality in cyclic amine structures and could be adapted for intermediates in the synthesis. acs.org

Derivatization and Structural Modification of 4-(Oxolan-3-yl)-1,3-thiazol-2-amineacs.orgrsc.orgmdpi.comresearchgate.netnih.govmdpi.comnih.govbenchchem.com

The this compound scaffold offers multiple sites for structural modification, enabling the creation of diverse chemical libraries. The primary points for derivatization are the 2-amino group and the C5 position of the thiazole ring.

Functionalization of the 2-Amino Group (e.g., N-alkylation, N-acylation, Schiff base formation)acs.orgnih.gov

The exocyclic 2-amino group is a highly reactive handle for introducing a wide array of substituents.

N-Alkylation: The alkylation of 2-aminothiazoles can proceed on either the exocyclic amino nitrogen or the endocyclic ring nitrogen. Regioselectivity is a key consideration. The use of a condensing agent, such as lithium amide, typically directs alkylation to the exocyclic nitrogen, yielding N-substituted-2-aminothiazoles. acs.org In the absence of such an agent, alkylation often occurs on the ring nitrogen. acs.org Other modern methods for N-alkylation include using benzylic alcohols as alkylating agents in the presence of a catalyst or employing reductive amination protocols. rsc.orgresearchgate.netresearchgate.net For example, reductive amination using an aldehyde and a reducing agent like sodium borohydride (B1222165) (NaBH₄) provides an efficient route to N-alkylated products. mdpi.comresearchgate.net

N-Acylation: The 2-amino group readily undergoes acylation with various acylating agents, such as carboxylic acids, acyl chlorides, or anhydrides, to form the corresponding amides. umpr.ac.idresearchgate.net N-Acyl-2-aminothiazoles are a significant class of compounds, and their synthesis has been extensively explored. nih.gov For instance, direct condensation with a carboxylic acid can be achieved, sometimes offering a more stable alternative to moisture-sensitive acyl chlorides. umpr.ac.id Solid-phase synthesis has also been employed to create libraries of N-acylated aminothiazoles. rsc.org The introduction of different acyl groups can significantly alter the properties of the parent molecule. nih.govnih.gov

Schiff Base Formation: The primary amino group can be condensed with aldehydes or ketones to form Schiff bases (imines). researchgate.netnih.govuomustansiriyah.edu.iq This reaction is typically carried out by refluxing the 2-aminothiazole derivative with the carbonyl compound in a suitable solvent like ethanol. nih.govnih.gov The formation of the imine C=N bond is confirmed by spectroscopic methods, such as the appearance of a characteristic imine stretch in the FTIR spectrum and the disappearance of the amine protons in the ¹H NMR spectrum. nih.govnih.gov These Schiff bases can be valuable intermediates or serve as the final target compounds, and they can also coordinate with metal ions to form metal complexes. nih.govuomustansiriyah.edu.iq

Table 1: Selected Methods for Functionalization of the 2-Amino Group of Thiazoles

| Functionalization Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Lithium amide | N-Substituted 2-aminothiazole | acs.org |

| N-Alkylation | Aldehyde, NaBH₄, MeOH | N-Alkyl 2-aminothiazole | researchgate.net |

| N-Acylation | Carboxylic acid, Reflux | N-Acyl 2-aminothiazole | umpr.ac.id |

| Schiff Base Formation | Aldehyde/Ketone, Ethanol, Reflux | 2-Iminothiazole (Schiff Base) | nih.govnih.gov |

Substituent Variation at the Thiazole Ring (excluding the oxolane attachment point)

The thiazole ring itself, particularly at the C5 position, is amenable to substitution, allowing for further structural diversification. The reactivity at C5 is influenced by the electron-donating nature of the 2-amino group. Electrophilic substitution reactions, such as halogenation, nitration, and formylation, can be directed to this position.

The synthesis of 2-amino-4,5-disubstituted thiazoles is a common strategy in medicinal chemistry. analis.com.my For instance, starting with a different α-haloketone in the Hantzsch synthesis allows for variation at the C4 and C5 positions. To modify the C5 position of a pre-existing this compound, one could employ electrophilic aromatic substitution reactions. The specific conditions would need to be optimized to favor substitution at C5 over reaction at the amino group or the oxolane ring. Protecting the 2-amino group, for example, through acylation, can be a useful strategy to direct electrophiles to the C5 position, with subsequent deprotection to restore the amine. researchgate.net

Structural Elaboration and Ring-Fused Derivatives Involving the Oxolane or Thiazole Moieties

The bifunctional nature of 2-aminothiazoles, possessing both an exocyclic amine and an endocyclic nitrogen, makes them excellent precursors for the synthesis of fused heterocyclic systems. researchgate.net These reactions often involve bifunctional electrophiles that react with both nitrogen atoms.

A prominent example is the formation of imidazo[2,1-b]thiazoles. This can be achieved by reacting a 2-aminothiazole with an α-haloketone. The reaction proceeds via initial N-alkylation at the endocyclic nitrogen (N3), followed by an intramolecular cyclization and dehydration involving the exocyclic amino group and the ketone carbonyl. mdpi.com

Another strategy involves the reaction of N-acylated 2-aminothiazoles. For example, a 2-(chloroacetamido)thiazole derivative can react with ammonium (B1175870) thiocyanate to form a thiazolidinone ring fused to another heterocyclic system, such as an oxadiazole. d-nb.info These multi-step sequences allow for the construction of complex, polycyclic architectures. The synthesis of indolizine (B1195054) ring systems connected to a thiazole moiety has also been reported, starting from an appropriate α-bromo ketone derivative of the thiazole. researchgate.net

Table 2: Examples of Ring-Fused Derivatives from Thiazole Scaffolds

| Starting Material | Reagent | Fused Ring System | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | α-Iodo methyl ketone | Imidazo[2,1-b]benzothiazole | mdpi.com |

| N-(Oxadiazol-2-yl)-2-chloroacetamide | Ammonium thiocyanate | Thiazolidinone-fused oxadiazole | d-nb.info |

| Thiazole α-bromo ketone | 2-Methylpyridine | Indolizine-thiazole conjugate | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment of 4-(Oxolan-3-yl)-1,3-thiazol-2-amine can be achieved.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the aromatic proton on the thiazole (B1198619) ring is expected to resonate downfield due to the ring's aromaticity. The protons of the oxolane ring will exhibit characteristic shifts depending on their proximity to the oxygen atom and the thiazole substituent.

The amino (-NH2) protons typically appear as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature. researchgate.net The coupling constants (J-values) between adjacent non-equivalent protons provide valuable information about the connectivity of the carbon skeleton. nih.gov For instance, the splitting patterns of the oxolane ring protons can help determine their relative positions.

Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values and may vary based on experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H5 (thiazole) | 6.5 - 7.0 | s | - |

| NH₂ | 5.0 - 6.0 | br s | - |

| CH (oxolane, C3) | 3.5 - 4.0 | m | - |

| CH₂ (oxolane, C2/C5) | 3.8 - 4.2 | m | - |

| CH₂ (oxolane, C4) | 2.0 - 2.5 | m | - |

Carbon (¹³C) NMR: Quaternary Carbon Analysis and Distortionless Enhancement by Polarization Transfer (DEPT)

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring will be in the aromatic region, while the oxolane carbons will be in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A standard broadband-decoupled ¹³C NMR spectrum shows all carbon signals. A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. libretexts.org This information is instrumental in confirming the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound Note: These are predicted values and may vary based on experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C2 (thiazole) | 165 - 170 | - | - |

| C4 (thiazole) | 140 - 145 | - | - |

| C5 (thiazole) | 105 - 110 | + | + |

| C3 (oxolane) | 35 - 40 | + | + |

| C2/C5 (oxolane) | 65 - 70 | - | - |

| C4 (oxolane) | 30 - 35 | - | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out the proton-proton connectivity within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for connecting the oxolane ring to the thiazole ring, for example, by showing a correlation between the methine proton of the oxolane ring and the C4 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can provide information about the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition and molecular formula. uni.lu

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in mass spectrometry for the analysis of organic molecules. aocs.org

ESI: This technique is particularly well-suited for polar and thermally labile molecules. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce a prominent protonated molecule, [M+H]⁺. nih.gov

APCI: This technique is suitable for less polar and more volatile compounds. In APCI-MS, the sample is vaporized and then ionized by corona discharge. aocs.org It can also produce a protonated molecule [M+H]⁺ for the target compound.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be determined. For C₇H₁₀N₂OS, the expected monoisotopic mass is approximately 170.0514 g/mol . uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can also be used to confirm the structure of a molecule through the analysis of its fragmentation pattern. By inducing fragmentation of the molecular ion (for example, through collision-induced dissociation in tandem mass spectrometry), a series of daughter ions are produced. The masses of these fragments correspond to the loss of specific neutral fragments from the parent molecule.

The fragmentation of this compound would likely involve cleavage of the bond connecting the oxolane and thiazole rings, as well as fragmentation within the oxolane ring itself. sapub.org Analysis of these fragmentation pathways provides further evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule to identify the functional groups present. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational profile of the molecule.

For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of its key structural features. The primary amine (-NH₂) group would typically exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The thiazole ring would be identified by the C=N stretching vibration around 1620 cm⁻¹ and the C-S stretching vibration in the 700-800 cm⁻¹ range. The oxolane moiety would be confirmed by a strong C-O-C stretching band, generally appearing between 1050 and 1150 cm⁻¹.

Raman spectroscopy complements IR by providing strong signals for symmetric and non-polar bonds. The C=C and C=N bonds within the thiazole ring are expected to be prominent in the Raman spectrum.

Table 1: Illustrative Infrared Absorption Data for this compound

| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch | Primary Amine |

| 3150 - 3050 | C-H stretch | Thiazole Ring |

| 2980 - 2850 | C-H stretch | Oxolane Ring |

| 1620 | C=N stretch | Thiazole Ring |

| 1550 | C=C stretch | Thiazole Ring |

| 1150 - 1050 | C-O-C stretch | Ether (Oxolane) |

| 800 - 700 | C-S stretch | Thiazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated systems present in the molecule.

The 2-aminothiazole (B372263) core of this compound constitutes a chromophore that is expected to exhibit characteristic π → π* and n → π* electronic transitions. The conjugated system of the thiazole ring will likely give rise to a strong π → π* absorption band in the UV region, typically around 260-280 nm. The non-bonding electrons on the nitrogen and sulfur atoms can undergo n → π* transitions, which are generally weaker and may appear at longer wavelengths. The solvent environment can influence the position of these absorption maxima, providing additional information about the electronic structure of the molecule.

Table 2: Expected Ultraviolet-Visible Absorption for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~270 nm | High | π → π |

| ~310 nm | Low | n → π |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, precise information on bond lengths, bond angles, and stereochemistry can be obtained.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element in a compound. The experimental results are compared with the theoretically calculated values based on the proposed molecular formula to verify the compound's stoichiometry and purity.

The molecular formula for this compound is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol . The theoretical elemental composition is a crucial benchmark for validating the synthesis of the target compound. A close correlation between the experimentally determined and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's identity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 49.39 |

| Hydrogen | H | 1.01 | 5.92 |

| Nitrogen | N | 14.01 | 16.45 |

| Oxygen | O | 16.00 | 9.40 |

| Sulfur | S | 32.07 | 18.84 |

Structure Activity Relationship Sar Studies of 4 Oxolan 3 Yl 1,3 Thiazol 2 Amine Derivatives

Methodological Frameworks for Systematic SAR Analysis

Systematic SAR analysis for thiazole (B1198619) derivatives, including analogs of 4-(oxolan-3-yl)-1,3-thiazol-2-amine, employs a combination of experimental and computational techniques to elucidate the relationship between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a prominent computational method used to correlate the three-dimensional properties of molecules with their biological activity. researchgate.net For a series of (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives, which are potent inhibitors of Methionine Aminopeptidases (MetAPs), a 3D-QSAR study using the PHASE atom-based method yielded a model with a high correlation coefficient (R² = 0.96), indicating its predictive power. researchgate.net Such models are instrumental in designing new, more potent inhibitors. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. For thiazole derivatives, docking studies have been used to understand binding patterns within the active sites of enzymes like cyclooxygenase (COX-1 and COX-2) and to support experimental findings. frontiersin.orgresearchgate.net In studies of pyrazolo[3,4-d]thiazole derivatives, docking helped elucidate the interaction mechanism between the compounds and their enzyme receptors, identifying promising candidates for anticancer and anti-inflammatory agents. nih.gov

Systematic Structural Modification: A fundamental approach involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. This includes modifying substituents on the thiazole ring, altering groups attached to the 2-amino position, and introducing different functionalities to explore their effects on activity. nih.govnih.gov For example, a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives involved synthesizing seven new compounds to evaluate their anti-inflammatory and analgesic potential. frontiersin.orgnih.gov

Impact of Substituent Electronic and Steric Properties on Biological Interactions

The electronic and steric properties of substituents on the thiazole scaffold play a crucial role in determining the biological activity of the derivatives.

In a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the nature and position of substituents on the aryl rings significantly influenced antiproliferative activity. nih.gov The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), highlighted the importance of specific methoxy (B1213986) substitutions. nih.gov This suggests that the electronic-donating and steric bulk of the methoxy groups are critical for optimal binding to the colchicine (B1669291) binding site of tubulin. nih.gov

Similarly, in a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as COX/LOX inhibitors, various modifications were made. frontiersin.orgnih.gov The resulting compounds showed a range of inhibitory activities against COX-1 and COX-2, with some derivatives exhibiting high selectivity for COX-2. nih.gov This indicates that the substituents influence the interaction with the distinct active sites of the COX isozymes.

Table 1: Antiproliferative Activity of N,4-diaryl-1,3-thiazole-2-amine Derivatives nih.gov

| Compound | Substituent (A-ring) | Substituent (B-ring) | IC₅₀ (μM) in SGC-7901 cells |

|---|---|---|---|

| 10s | 2,4-dimethoxy | 4-methoxy | 0.36 |

| 10u | 2,4-dimethoxy (N-methylated) | 4-methoxy | >50 |

| 10v | 2,4-dimethoxy (N-acetylated) | 4-methoxy | >50 |

This interactive table showcases how modifications to the 2-amino group (N-methylation and N-acetylation) drastically reduce the antiproliferative activity compared to the parent compound 10s.

Influence of Modifications to the 2-Amino Group on Receptor or Enzyme Binding Profiles

The 2-amino group of the thiazole ring is a key site for modification and significantly influences biological activity, often by participating in hydrogen bonding with the target protein. academie-sciences.frmdpi.com

In a study of 1,3-thiazole derivatives as cholinesterase inhibitors, methylation of the nitrogen in the amide or amine linker was performed to investigate the role of the –NH group. academie-sciences.fr For one amine derivative, N-methylation drastically reduced its activity against butyrylcholinesterase (BChE), suggesting that the hydrogen on the amino group is important for the interaction. academie-sciences.fr Conversely, for an amide derivative, the N-methylated version was the only active compound in its series, indicating a more complex relationship where the absence of the N-H hydrogen bond donor and the steric bulk of the methyl group can sometimes be favorable. academie-sciences.fr

Another study on N,4-diaryl-1,3-thiazole-2-amines showed that introducing a methyl (10u) or acetyl (10v) group at the nitrogen of the 2-aminothiazole (B372263) skeleton resulted in a significant loss of antiproliferative activity compared to the unsubstituted analog (10s). nih.gov This strongly suggests that an unsubstituted secondary amine is crucial for its tubulin inhibitory action, likely acting as a key hydrogen bond donor in the colchicine binding site. nih.gov

The Stereochemical Role of the Oxolan-3-yl Moiety in Molecular Recognition

While specific SAR studies on the stereochemistry of the oxolan-3-yl moiety in this compound were not prominently featured in the surveyed literature, the principles of stereochemistry in drug design are well-established. The oxolan-3-yl group contains a chiral center, meaning it exists as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different biological activities due to the three-dimensional nature of drug-receptor interactions. One enantiomer (the eutomer) typically fits better into the binding site of a target protein than the other (the distomer), leading to differences in potency, efficacy, or even the type of biological response.

Conformational Flexibility and its Implications for SAR in Biological Systems

Studies on thiazole-containing amino acid residues have shown that the thiazole ring can stabilize specific conformations. nih.gov For example, a semi-extended β2 conformation can be stabilized by an N-H···N(Tzl) hydrogen bond. nih.gov The presence of the sulfur atom in the thiazole ring, with its larger size compared to oxygen or nitrogen, introduces unique steric and conformational effects. nih.gov This inherent conformational preference can be a key factor in the molecule's ability to engage with biological targets. The ability of a ligand to change its conformation to improve binding affinity is a crucial aspect of drug design and discovery. nih.gov The interplay between the rigid thiazole core and the flexible oxolanyl substituent in this compound would therefore be a critical determinant of its SAR profile.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. zsmu.edu.ua These methods solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For 4-(oxolan-3-yl)-1,3-thiazol-2-amine, DFT calculations can predict a range of properties that are crucial for understanding its chemical reactivity and spectroscopic behavior. researchgate.netnahrainuniv.edu.iq

The first step in most quantum chemical studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical, as the oxolane (tetrahydrofuran) ring is flexible and can adopt various conformations, such as envelope and twist forms. DFT calculations can map the potential energy surface associated with the rotation of the oxolane ring and its connection to the thiazole (B1198619) ring, identifying the most stable conformers and the energy barriers between them. This information is vital as the biological activity of a molecule can be highly dependent on its preferred conformation.

Understanding the electronic structure of this compound is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed over the heterocyclic system. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the oxolane ring, indicating these are sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Table 1: Illustrative Theoretical Electronic Properties for a Thiazole Derivative

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.3 eV | Indicates electron-donating capability. researchgate.net |

| LUMO Energy | -1.68 eV | Indicates electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap | 4.62 eV | Relates to chemical reactivity and stability. researchgate.netresearchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative examples based on published data for similar heterocyclic compounds and are for illustrative purposes only.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. zsmu.edu.ua By comparing these calculated shifts with experimental spectra, a detailed assignment of the signals to specific atoms in this compound can be achieved. rsc.orgnih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of the vibrational modes, such as the stretching and bending of the N-H, C=N, C-S, and C-O bonds within the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking simulations can predict its binding mode to various biological targets.

The first step in a docking study is to identify the binding site on the target protein. This can be done if the binding site is already known or by using algorithms to search for potential pockets on the protein's surface. Once the binding site is defined, the ligand is placed in the site, and its conformational flexibility is explored.

The simulation then predicts the most likely binding mode, detailing the non-covalent interactions between the ligand and the protein. These interactions can include:

Hydrogen bonds: The amine group and the nitrogen atoms in the thiazole ring of this compound are potential hydrogen bond donors and acceptors. The oxygen atom of the oxolane ring can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The carbon skeleton of the molecule can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-pi stacking: The aromatic thiazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Docking algorithms generate a series of possible binding poses for the ligand within the receptor's active site. mdpi.com Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (the strength of the interaction) between the ligand and the protein. plos.orgnih.gov The scoring function takes into account various factors, including the energy of the interactions and the desolvation penalties. The poses are then ranked based on their scores, with the top-ranked pose representing the most probable binding mode. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Thiazole-Based Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase | -8.5 | Tyr158, Leu203, Asp261 | Hydrogen bond, Hydrophobic |

| Tubulin | -7.9 | Cys241, Leu248, Val318 | Hydrogen bond, Hydrophobic |

| CYP51A1 | -9.2 | His377, Tyr132, Phe233 | Hydrogen bond, Pi-pi stacking |

Note: This table presents hypothetical data based on docking studies of other thiazole derivatives against common drug targets for illustrative purposes. nih.govbohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their complexes. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvent effects, and the intricate dynamics of ligand-receptor interactions that are often inaccessible through experimental methods alone. mdpi.comnih.gov

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential to understand its preferred shapes in a biological environment, such as in aqueous solution. The flexibility of the molecule is primarily centered around the single bond connecting the oxolane (tetrahydrofuran) ring and the thiazole ring.

MD simulations in an explicit solvent environment can map the potential energy surface associated with the rotation around this critical dihedral angle. researchgate.net This analysis reveals the most stable, low-energy conformations and the energy barriers between them. Understanding these conformational preferences is key, as only specific conformers may be able to fit into the binding site of a biological target. The introduction of different substituents on either ring can significantly alter these conformational landscapes, a factor that is critical for drug design. mdpi.com

When a ligand binds to a biological target, such as a protein or enzyme, it forms a dynamic complex. MD simulations are a powerful tool to assess the stability of this complex and to analyze the flexibility of both the ligand and the protein upon binding. nih.govfrontiersin.org Starting from a docked pose, a simulation running for nanoseconds or longer can validate the binding mode and provide insights into the persistence of key interactions. mdpi.com

Several metrics are used to analyze the stability of the ligand-target complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable, low-fluctuation RMSD for the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound within the binding pocket. frontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein and the ligand. High RMSF values in certain loops of the protein might indicate conformational changes upon ligand binding, while the RMSF of the ligand itself shows how much it moves within the active site. frontiersin.org

These analyses provide a detailed picture of the binding event, highlighting which interactions are most stable and how the dynamics of the protein are affected by the ligand. mdpi.com

Table 1: Illustrative MD Simulation Metrics for a Ligand-Target Complex This table presents conceptual data to illustrate typical outputs from an MD simulation analysis.

| Metric | System | Average Value | Interpretation |

| RMSD | Protein Backbone | 1.5 Å | Indicates the protein structure is stable throughout the simulation. |

| RMSD | Ligand | 0.8 Å | Suggests the ligand remains in a stable binding pose. frontiersin.org |

| RMSF | Active Site Residues | Low (< 1.0 Å) | Key interacting residues are stable and maintain contact with the ligand. frontiersin.org |

| RMSF | Loop Region (residues 85-95) | High (> 2.5 Å) | A flexible loop that may be involved in ligand entry or conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For a series of derivatives of this compound, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.comdmed.org.ua

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of thiazole derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. nih.govresearchgate.net

Descriptor categories include:

0D/1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts. researchgate.net

2D Descriptors: These are derived from the 2D representation of the molecule and describe topology and connectivity. Examples include topological indices and counts of specific structural fragments. researchgate.netresearchgate.net

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors describe shape and volume. researchgate.net

Physicochemical Descriptors: These quantify properties like lipophilicity (e.g., LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. imist.ma

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential. nih.govresearchgate.net

The selection of relevant descriptors is a critical step, often involving statistical methods to choose a subset that has the highest correlation with biological activity while avoiding redundancy. dmed.org.ua

Table 2: Common Molecular Descriptor Categories for QSAR Studies

| Descriptor Category | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Basic composition and size of the molecule. nih.gov |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. nih.gov |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. nih.gov |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity, related to absorption and membrane permeability. imist.ma |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity. researchgate.net |

Once descriptors are calculated for a series of compounds with known biological activities (the training set), a mathematical model is developed to correlate the descriptors (independent variables) with the activity (dependent variable). acs.org Common statistical methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation. imist.maufv.br

Partial Least Squares (PLS): A regression technique suitable when there are many, potentially correlated descriptors. imist.maacs.org

Artificial Neural Networks (ANN): A machine learning method that can capture complex, non-linear relationships. nih.govimist.ma

A QSAR model's utility depends entirely on its predictive power, which must be rigorously validated. acs.org Key validation metrics include:

Internal Validation: Techniques like leave-one-out cross-validation produce a q² value. A high q² (typically > 0.5) indicates the model's robustness and internal consistency. researchgate.netimist.ma

External Validation: The model is used to predict the activity of a "test set" of compounds that were not used in model development. The predictive power is measured by R²_pred. A high R²_pred (typically > 0.6) demonstrates that the model can accurately predict the activity of new compounds. researchgate.netufv.br

Y-Randomization: The biological activity data is shuffled randomly to ensure the original correlation was not due to chance. nih.gov

Table 3: Statistical Validation Parameters for Thiazole Derivative QSAR Models This table summarizes typical validation metrics reported in the literature for QSAR models of various thiazole derivatives.

| Model Type | R² (Training Set) | q² (Cross-Validation) | R²_pred (Test Set) | Reference |

| 2D-QSAR (MLR) | 0.9521 | 0.8619 | 0.4868 | researchgate.net |

| 2D-QSAR (MLR) | 0.76 | 0.63 | 0.78 | imist.ma |

| 2D-QSAR (ANN) | 0.98 | 0.99 | 0.98 | imist.ma |

| 2D-QSAR (GFA) | 0.9061 | 0.8614 | 0.8258 | ufv.br |

A validated QSAR model is a powerful tool for rational drug design. nih.gov It can be used to screen large virtual libraries of compounds before any synthesis is undertaken, identifying those with the highest predicted activity. mdpi.comdmed.org.ua

Furthermore, interpretation of the QSAR model provides crucial insights for molecular optimization. By analyzing the contribution of each descriptor to the model, chemists can understand what structural features are beneficial or detrimental to activity. For example, if a descriptor related to hydrophobicity has a positive coefficient in the QSAR equation, it suggests that increasing the lipophilicity in a certain region of the molecule could lead to higher potency. pensoft.net In 3D-QSAR studies, these insights are often visualized as color-coded contour maps around a molecule, indicating where steric bulk, positive charge, or negative charge would likely enhance biological activity. nih.gov This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry. mdpi.com

Mechanistic Elucidation of Biological Interactions in Vitro Research Focus

Investigation of Molecular Targets in Cellular or Enzymatic Systems

The initial step in characterizing a compound's mechanism of action involves identifying its direct molecular binding partners, such as enzymes or receptors. This is typically achieved through a variety of in vitro assays.

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental to determining if a compound can modulate the activity of a specific enzyme and to elucidate the nature of this interaction. For the broader class of 2-aminothiazole (B372263) derivatives, numerous studies have identified them as potent enzyme inhibitors.

For instance, certain 2-amino-4-aryl thiazole (B1198619) derivatives have been identified as inhibitors of human 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. epa.govrsc.org One such derivative, a p-fluoro substituted 2-amino-4-aryl thiazole, exhibited an IC₅₀ value of approximately 10 μM. rsc.orgresearchgate.net Kinetic analysis revealed that this inhibition was competitive, meaning the compound likely binds to the enzyme's active site, competing with the natural substrate. This was concluded from the observation that the maximal velocity (Vmax) of the reaction remained constant while the Michaelis constant (Km) increased with higher inhibitor concentrations. epa.govrsc.org

Other studies have demonstrated that 2-aminothiazole derivatives can inhibit various other enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibition constants (Ki) for these interactions were found to be in the nanomolar to micromolar range, indicating potent inhibition. nih.govresearchgate.net For example, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibited BChE with a Ki of 0.083 µM. nih.gov The mode of inhibition for these compounds against lactoperoxidase was determined to be competitive. researchgate.net In contrast, some thiazole derivatives have shown non-competitive inhibition against enzymes like α-glycosidase and tyrosinase. researchgate.netbrieflands.com

Furthermore, the protein kinase CK2 has been identified as a target for some 2-aminothiazole compounds. acs.orgescholarship.orgnih.gov Interestingly, these compounds were found to be non-ATP-competitive, binding to an allosteric site—a location on the enzyme distinct from the active site—which then stabilizes an inactive conformation of the kinase. escholarship.orgnih.gov

Table 1: Enzyme Inhibition Data for Structurally Related 2-Aminothiazole Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibition Constant (IC₅₀/Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| p-fluoro substituted 2-amino-4-aryl thiazole | 5-Lipoxygenase (5-LOX) | ~10 µM (IC₅₀) | Competitive | rsc.org |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 µM (Ki) | Not specified | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 µM (Ki) | Not specified | nih.gov |

| Aryl 2-aminothiazole (Compound 7) | Protein Kinase CK2α | 3.4 µM (IC₅₀) | Non-ATP-competitive (Allosteric) | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin | 0.36-0.86 µM (IC₅₀) | Binds to colchicine (B1669291) site | nih.gov |

| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase (LPO) | 250 nM (Ki) | Competitive | researchgate.net |

Receptor Binding Assays

Receptor binding assays are crucial for identifying and quantifying the affinity of a compound for a specific receptor. While no specific receptor binding data has been published for 4-(Oxolan-3-yl)-1,3-thiazol-2-amine, related thiazole derivatives have been investigated for their interaction with various receptors.

For example, a series of N-[4-(2-pyridyl)thiazol-2-yl]benzamides and related analogues were evaluated for their binding affinity to adenosine (B11128) receptors. acs.org These studies revealed that compounds in this class could bind to adenosine A₁ and A₃ receptors with affinities in the micromolar range. acs.org One potent and selective adenosine A₁ antagonist, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide, emerged from these investigations with a Ki value of 20 nM. acs.org Such assays typically involve displacement studies, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured to determine its binding affinity (Ki).

In another line of research, thiazol-2-amine derivatives were synthesized and screened for their activity as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. nih.gov The most active compound identified showed 56.87% inhibition of FGFR1 activity at a concentration of 50 µM, suggesting direct interaction with the receptor. nih.gov

Protein-Protein Interaction Modulation Studies

Targeting protein-protein interactions (PPIs) is an emerging therapeutic strategy. researchgate.netnih.govfrontiersin.orgnih.gov Small molecules can act as modulators by either inhibiting or stabilizing these interactions. Although no studies have specifically implicated this compound in the modulation of PPIs, the 2-aminothiazole scaffold has been featured in compounds designed for this purpose.

One example involves inhibitors of the Hec1/Nek2 interaction, which is crucial for mitotic progression in cancer cells. A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles were developed, and their ability to disrupt this PPI was confirmed. The lead compound from this series was shown to decrease the level of Hec1 co-immunoprecipitated with Nek2, providing direct evidence of target engagement in cells. nih.gov Similarly, small molecules have been designed to target the interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the Hypoxia Inducible Factor (HIF) alpha subunit, with a 4-methylthiazole (B1212942) substituted ligand showing a dissociation constant (Kd) of 3.3 μM. acs.org These studies illustrate that thiazole-containing compounds can be effective modulators of PPIs, a potential mechanism that could be explored for this compound.

Biochemical Pathway Perturbation Analysis in Defined Biological Systems (In Vitro)

Beyond direct molecular interactions, it is vital to understand how a compound affects broader biochemical pathways within a cellular context.

Development of Cell-Based Assays for Target Engagement

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery, known as target engagement. mdpi.com For thiazole derivatives, various cell-based assays have been developed to confirm this.

For inhibitors of the mitotic kinesin HSET, an ADP-Glo assay was used to measure enzyme activity. To confirm target engagement in a cellular context, researchers developed probes based on the inhibitor scaffold. These probes helped to verify that the compounds were reaching and interacting with HSET inside cancer cells. acs.org In another example, researchers developing allosteric modulators for protein kinase CK2 used a combination of methods, including treating intact cells and then measuring the phosphorylation of known CK2 substrates like Akt1. A concentration-dependent decrease in the phosphorylation of these substrates confirmed that the compound was engaging CK2 within the cells. nih.gov

Cell viability assays, such as the MTT assay, are also commonly used to assess the functional consequences of target engagement. For instance, the antiproliferative activity of N,4-diaryl-1,3-thiazole-2-amines was evaluated against various human cancer cell lines, linking their tubulin-inhibiting activity to a reduction in cell viability. nih.govmdpi.com

Analysis of Downstream Signaling Events

Once a compound engages its target, it often triggers a cascade of downstream signaling events. Analyzing these events provides further evidence of the compound's mechanism of action.

For N,4-diaryl-1,3-thiazol-2-amine derivatives that act as tubulin inhibitors, researchers analyzed the effects on the cell cycle. nih.govnih.gov Treatment of SGC-7901 cancer cells with a potent compound (10s) led to cell cycle arrest at the G2/M phase, a hallmark of microtubule-disrupting agents. nih.govnih.gov This was confirmed through flow cytometry and immunostaining, which showed disruption of the microtubule network. nih.govplos.org

In the case of allosteric CK2 inhibitors, researchers not only confirmed the inhibition of direct substrates but also examined the impact on downstream signaling pathways. They observed that inhibiting CK2 led to a reduction in the phosphorylation of a downstream target of the Akt1 pathway, confirming that the compound's effect propagated through the expected signaling cascade. nih.gov Similarly, inhibitors of the Hec1/Nek2 PPI were shown to induce mitotic abnormalities and apoptosis, which are the expected downstream consequences of disrupting this interaction. nih.gov These examples highlight the importance of analyzing downstream cellular events to fully elucidate the biological impact of a compound like this compound.

Mechanistic Studies on Cellular Responses (In Vitro)

Cell Cycle Progression Analysis in In Vitro Cell Lines

There is no available research data on the effects of this compound on cell cycle progression in any in vitro cell lines. Studies on other substituted thiazole derivatives have shown the potential for this class of compounds to induce cell cycle arrest at various phases, such as G2/M or G1, often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. acs.orgnih.gov However, without direct experimental evidence, the impact of the oxolanyl substituent at the 4-position on this activity remains unknown for the specified compound.

Apoptosis Induction and Programmed Cell Death Pathway Investigation in In Vitro Models

No published studies have investigated the ability of this compound to induce apoptosis or have elucidated its potential mechanism of action in programmed cell death pathways in in vitro models. Research on analogous compounds has indicated that some thiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases. researchgate.netrsc.org The specific role of this compound in these processes has not been determined.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available in the current scientific literature. Such studies are crucial for understanding the compound's bioavailability at the cellular level and for identifying its potential intracellular targets.

Gene Expression and Proteomic Profiling in Response to Compound Treatment (In Vitro)

There are no published reports on gene expression or proteomic profiling of any cell lines following treatment with this compound. These analyses would be invaluable for identifying the molecular pathways and protein networks affected by the compound, thereby offering a broad, unbiased view of its cellular mechanism of action.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Compound Synthesis

The synthesis of 2-aminothiazole (B372263) derivatives has traditionally relied on methods like the Hantzsch reaction, which can involve harsh reagents and generate significant waste. thieme-connect.combepls.com The principles of green chemistry are increasingly being applied to the synthesis of these valuable compounds, aiming to develop more environmentally benign and efficient processes. Future research on 4-(oxolan-3-yl)-1,3-thiazol-2-amine should prioritize the development of such sustainable synthetic routes.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully used for the synthesis of other 2-aminothiazole derivatives, offering advantages such as reduced reaction times and improved yields. asianpubs.org

Novel Catalysts: The use of green and reusable catalysts, such as nanostarch, has shown promise in the synthesis of 2-aminothiazoles. researchgate.net Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable production methods.

Visible-Light-Promoted Reactions: Recent studies have demonstrated the use of visible light to promote the synthesis of 2-aminothiazoles, offering a mild and environmentally friendly alternative to traditional methods. thieme-connect.com

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple reactions occur in a single vessel can significantly reduce waste and improve efficiency. bepls.com

Table 1: Green Chemistry Approaches for 2-Aminothiazole Synthesis

| Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, improved purity. asianpubs.org |

| Green Catalysis | Employs environmentally friendly and recyclable catalysts, such as nanostarch. | Reduced waste, lower cost, easier product separation. researchgate.net |

| Visible-Light Photocatalysis | Uses visible light to drive chemical reactions, often with a photocatalyst. | Mild reaction conditions, use of a renewable energy source, high selectivity. thieme-connect.com |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, atom economy. bepls.com |

Design of Advanced SAR and Mechanism-Based Library Generation

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For this compound, systematic modifications of its structure can help to identify key features responsible for its biological activity and to design more potent and selective analogs.

Future SAR studies should focus on:

Modification of the Oxolane Ring: Altering the substituents on the oxolane ring could influence the compound's solubility, metabolic stability, and binding affinity to its biological target.

Substitution on the Thiazole (B1198619) Ring: Introducing different functional groups at various positions on the thiazole ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its activity.

Derivatization of the Amino Group: The 2-amino group is a key site for modification and has been shown to be important for the biological activity of many 2-aminothiazole derivatives. researchgate.netnih.gov

Building on these SAR insights, the generation of a mechanism-based library of compounds can be pursued. This involves designing and synthesizing a focused collection of analogs based on a hypothesized mechanism of action, which can be a powerful tool for target identification and validation.

Table 2: Key Positions for SAR Studies of this compound

| Position | Potential Modifications | Rationale |

| Oxolane Ring | Introduction of hydroxyl, alkyl, or other functional groups. | To modulate physicochemical properties and target interactions. |

| Thiazole Ring (C4, C5) | Introduction of aryl, alkyl, or halogen substituents. | To explore the impact on electronic and steric properties. researchgate.net |

| 2-Amino Group | Acylation, alkylation, or formation of ureas/thioureas. | To probe the importance of this group for hydrogen bonding and overall activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These computational tools can be leveraged to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of novel analogs before they are synthesized, saving time and resources. nih.govexcli.de

Virtual Screening: AI-powered virtual screening can be used to search large chemical databases for compounds that are structurally similar to this compound and are predicted to have desirable biological activity.

De Novo Drug Design: Generative AI models can be trained on existing data to design entirely new molecules with optimized properties, potentially leading to the discovery of novel and highly potent 2-aminothiazole derivatives.

Predictive Toxicology: AI and ML algorithms can be used to predict the potential toxicity of new compounds early in the drug discovery process, helping to reduce the risk of late-stage failures.

Exploration of Novel Biological Interaction Landscapes and Undiscovered Targets

While the 2-aminothiazole scaffold is known to interact with a variety of biological targets, the specific targets of this compound remain to be fully elucidated. mdpi.com A key area of future research will be to identify and validate these targets to understand the compound's mechanism of action.

Promising avenues for investigation include:

Target Identification Studies: Utilizing techniques such as affinity chromatography with a derivatized version of the compound can help to isolate and identify its binding partners in complex biological samples. nih.gov For instance, enolase has been identified as a target for some 2-aminothiazoles in Mycobacterium tuberculosis. nih.gov

Phenotypic Screening: Testing the compound in a wide range of cell-based assays can reveal unexpected biological activities and provide clues about its potential therapeutic applications.

Exploration of "Moonlighting" Proteins: Some proteins, like the glycolytic enzyme enolase, have non-canonical "moonlighting" functions. nih.gov Investigating whether this compound interacts with such proteins could uncover novel mechanisms of action.